molecular formula C9H10BFO3 B13315673 5-Fluoro-4-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

5-Fluoro-4-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

Cat. No.: B13315673
M. Wt: 195.99 g/mol
InChI Key: BPWKZIYRROBJLJ-UHFFFAOYSA-N
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Description

5-Fluoro-4-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a fluorinated benzoxaborole derivative Benzoxaboroles are a class of boron-containing heterocycles known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the incorporation of a fluorine atom into the benzoxaborole core. One common method is the nucleophilic substitution of a halogenated benzoxaborole precursor with a fluorinating agent such as potassium fluoride (KF) in the presence of a phase-transfer catalyst like 18-crown-6. The reaction is usually carried out at elevated temperatures (110-120°C) to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and improve the overall yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to its corresponding alcohol or alkane using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an acidic medium or CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formyl or carboxyl derivatives.

    Reduction: Alcohol or alkane derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

5-Fluoro-4-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of enzymes or as a ligand for receptor binding.

    Materials Science: Its boron-containing structure can be utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes involving boron-containing molecules.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can enhance the compound’s binding affinity to certain enzymes or receptors. Additionally, the boron atom can form reversible covalent bonds with nucleophilic sites in biological molecules, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A fluorinated pyrimidine used in cancer treatment.

    Fluoropyridines: Fluorinated derivatives of pyridine with applications in medicinal chemistry and materials science.

    Fluoroimidazoles: Fluorinated imidazole derivatives with potential biological activities.

Uniqueness

5-Fluoro-4-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to its combination of a fluorine atom and a boron-containing benzoxaborole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C9H10BFO3

Molecular Weight

195.99 g/mol

IUPAC Name

(5-fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborol-4-yl)methanol

InChI

InChI=1S/C9H10BFO3/c1-5-9-6(4-12)8(11)3-2-7(9)10(13)14-5/h2-3,5,12-13H,4H2,1H3

InChI Key

BPWKZIYRROBJLJ-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(C(O1)C)C(=C(C=C2)F)CO)O

Origin of Product

United States

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